Octadecylamine

Catalog No.
S579715
CAS No.
124-30-1
M.F
C18H39N
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecylamine

CAS Number

124-30-1

Product Name

Octadecylamine

IUPAC Name

octadecan-1-amine

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3

InChI Key

REYJJPSVUYRZGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone
Solubility in water: very poo

Synonyms

1-octadecanamine, hydrochloride, 1-octadecanamine, hydrochloride (1:1), 1-octadecylamine, octadecyl ammonium chloride, octadecylamine, octadecylamine hydrochloride, stearamine, stearyl amine, stearylamine, stearylamine hydrochloride, stearylammonium chloride

Canonical SMILES

CCCCCCCCCCCCCCCCCCN

Organic Synthesis:

Octadecylamine (ODA) is an organic molecule with a long hydrocarbon chain and an amine group. This combination of properties makes it a valuable intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals: ODA can be used to create fatty acid conjugates of drugs, which can improve their solubility and delivery properties []. For instance, research has explored using ODA to deliver the anti-cancer drug 5-fluorouracil (5-FU) more effectively [].
  • Dyes and pigments: ODA can be used as a starting material for the synthesis of dyes and pigments with specific properties [].

Material Science:

Due to its amphiphilic nature (having both water-loving and water-hating parts), ODA is useful in various material science applications:

  • Thin films and coatings: ODA can self-assemble into thin films with specific properties, making it applicable in areas like organic electronics and corrosion protection [].
  • Nanoparticles: ODA can be used to modify the surface of nanoparticles, affecting their stability, dispersibility, and functionality in various applications [].

Environmental Science:

ODA's ability to interact with specific molecules makes it relevant in environmental research:

  • Adsorbent for CO2 capture: Studies have explored using ODA-modified materials to capture carbon dioxide (CO2) from emissions, potentially contributing to greenhouse gas mitigation efforts [].
  • Pollutant detection: ODA can be used in sensors for detecting specific pollutants in water or air samples, although further research is ongoing in this area [].
  • Origin: Octadecylamine can be derived from natural sources like animal fats or vegetable oils, or it can be synthesized in a lab [].
  • Significance in Scientific Research: Octadecylamine's applications in scientific research stem from its chemical properties, particularly its amphiphilic nature. This means it has a polar (water-loving) head group (the amine) and a non-polar (water-fearing) tail (the hydrocarbon chain). This allows it to interact with both water and organic substances [].

Molecular Structure Analysis

  • Key features: The key features of octadecylamine's structure are the 18-carbon alkyl chain (hydrophobic tail) and the terminal amine group (hydrophilic head) [].
  • Notable aspects: The long carbon chain gives octadecylamine its hydrophobic character, while the amine group allows it to form ionic bonds and interact with charged molecules [].

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing octadecylamine, but one common method involves the reaction between octadecene (a long-chain alkene) and ammonia (NH₃) [].

Physical And Chemical Properties Analysis

  • Melting point: 50-52 °C [].
  • Boiling point: 132 °C (43 hPa) [].
  • Solubility: Slightly soluble in water, but soluble in organic solvents like ethanol, toluene, and chloroform [].
  • Stability: Relatively stable under normal conditions [].
  • Octadecylamine can be harmful if swallowed or inhaled. It can irritate the skin, eyes, and respiratory system [].
  • It is considered a mild fire hazard [].
Due to its amine functional group. It can neutralize acids in exothermic reactions to form salts and water . For instance, when reacted with hydrochloric acid, octadecylamine generates an adduct product. It can also react with stearyl chloride to produce octadecylamine and ammonium chloride as byproducts . Additionally, it can be involved in the synthesis of octadecyl quaternary ammonium salts and other derivatives through various chemical pathways .

The biological activity of octadecylamine includes its potential irritant effects on human skin and mucous membranes. While its toxicity is lower than that of low-grade amines, it can still cause sensitization reactions in some individuals upon contact . Studies have indicated that octadecylamine can influence cellular interactions and may play a role in enhancing the stability of certain formulations used in pharmaceuticals and cosmetics .

Octadecylamine can be synthesized through several methods:

  • Ammoniation of Stearic Acid: Stearic acid can undergo ammoniation followed by hydrogenation to produce octadecylamine.
    • Stearic acid and ammonia are introduced into a reaction tower at 350 °C to generate octadecane nitrile.
    • The nitrile is then hydrogenated at 130 °C under pressure with a nickel catalyst to yield octadecylamine .
  • Reaction with Stearyl Chloride: Another common method involves the reaction of stearyl chloride with ammonia, resulting in the formation of octadecylamine along with ammonium chloride as a byproduct .
  • Laboratory Synthesis: In laboratory settings, octadecylamine can be prepared by refluxing octadecyl nitrile with sodium metal followed by treatment with hydrochloric acid to obtain octadecylamine hydrochloride .

Octadecylamine has diverse applications across various industries:

  • Surfactant: It is utilized in emulsion polymerization processes where it acts as a surfactant, stabilizing emulsions and contributing to the formation of polymer particles .
  • Corrosion Inhibitor: The compound serves as a corrosion inhibitor for metal surfaces, protecting them from degradation .
  • Intermediates for Organic Synthesis: It is employed in the production of cationic grease thickeners, pesticides, asphalt emulsifiers, fabric softeners, wetting agents, biocides, and color formers for photographic applications .
  • Non-Ionic Antistatic Agent: Octadecylamine is used as an antistatic agent in polymers like polypropylene and polystyrene .

Research indicates that octadecylamine interacts with various substances during chemical processes. For example, it may be incompatible with isocyanates, halogenated organics, and peroxides . Its ability to form stable monolayers at interfaces has been studied using vibrational sum frequency spectroscopy techniques, highlighting its potential applications in surface chemistry and materials science .

Several compounds share structural similarities with octadecylamine. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Characteristics
HexadecylamineC16H35NC_{16}H_{35}NShorter carbon chain; used primarily in surfactants.
DodecylamineC12H27NC_{12}H_{27}NEven shorter chain; widely used as an emulsifier.
TetradecanamineC14H31NC_{14}H_{31}NIntermediate chain length; used in lubricants.
StearamideC18H37NOC_{18}H_{37}NOAmide derivative; used as a lubricant and emulsifier.

Octadecylamine stands out due to its longer carbon chain compared to hexadecylamine and dodecylamine, which contributes to its unique surfactant properties and applications in various formulations. Its ability to act as both a surfactant and a corrosion inhibitor further differentiates it from similar compounds.

Physical Description

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
DryPowder; Liquid; OtherSolid
Liquid; OtherSolid; PelletsLargeCrystals
Solid
WHITE FLAKES WITH CHARACTERISTIC ODOUR.

XLogP3

8.5

Boiling Point

660 °F at 760 mm Hg (NTP, 1992)
346.8 °C
346.8 °C @ 760 mm Hg

Flash Point

300 °F (NTP, 1992)
148 °C c.c.

Vapor Density

9.29 (NTP, 1992) (Relative to Air)

Density

0.8618 at 68 °F (NTP, 1992)
0.8618 @ 20 °C/4 °C
0.86 g/cm³

LogP

7.7

Melting Point

120 to 126 °F (NTP, 1992)
52.9 °C
49-52°C

UNII

FFV58UNY7O

Related CAS

1838-08-0 (hydrochloride)

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

124-30-1
61788-45-2

Wikipedia

Stearamine

Use Classification

Cosmetics -> Antistatic; Emulsifying; Stabilizing; Surfactant; Viscosity controlling

Methods of Manufacturing

CATALYTIC HYDROGENATION OF STEARYL NITRILE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
1-Octadecanamine: ACTIVE
Amines, hydrogenated tallow alkyl: ACTIVE
EIGHTEEN CARBON STRAIGHT CHAIN AMINE SOMETIMES USED AS ANTICORROSIVE AGENT IN LIVE STEAM LINES.

Interactions

IF (3)H-METHOTREXATE IS COMPLETELY ENTRAPPED IN LIPOSOMES CONCN OF DRUG IN LIVER & SPLEEN INCR. IF DICETYL PHOSPHATE IN LIPOSOMES IS REPLACED BY STEARYLAMINE GREATER PROP OF LIPOSOMES IS TAKEN UP BY LIVER & SPLEEN.

Dates

Modify: 2023-08-15

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